1-(6-Fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid
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Overview
Description
1-(6-Fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a carboxylic acid group
Preparation Methods
The synthesis of 1-(6-Fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-fluorothiophenol with 1,1,1-trichloroacetone to form the benzothiazole ring. This intermediate is then reacted with appropriate pyrazole derivatives under acidic conditions to yield the final product . Industrial production methods typically involve optimizing these reactions to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
1-(6-Fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(6-Fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory and anticancer activities, although further research is needed to confirm these effects.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and pyrazole rings allow the compound to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar compounds to 1-(6-Fluoro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid include:
1-(6-Fluoro-2-benzothiazolyl)ethylamine: Shares the benzothiazole ring but lacks the pyrazole and carboxylic acid groups.
1-(6-Fluoro-2-benzothiazolyl)ethanol: Similar structure but with an alcohol group instead of the pyrazole ring. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
92537-81-0 |
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Molecular Formula |
C13H10FN3O3S |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
2-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H10FN3O3S/c1-6-8(5-11(18)19)12(20)17(16-6)13-15-9-3-2-7(14)4-10(9)21-13/h2-4,16H,5H2,1H3,(H,18,19) |
InChI Key |
JEHWHNZLZBGCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)F)CC(=O)O |
Origin of Product |
United States |
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